molecular formula C11H14O2 B1219572 tert-Butyl benzoate CAS No. 774-65-2

tert-Butyl benzoate

Cat. No.: B1219572
CAS No.: 774-65-2
M. Wt: 178.23 g/mol
InChI Key: LYDRKKWPKKEMNZ-UHFFFAOYSA-N
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Description

tert-Butyl benzoate: is an organic compound classified as a benzoate ester. It is formed by the formal condensation of benzoic acid with tert-butanol . The molecular formula of this compound is C11H14O2, and it has a molecular weight of 178.23 g/mol . This compound is commonly used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl benzoate can be synthesized through the esterification of benzoic acid with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester . Another method involves the transesterification of methyl or ethyl benzoate with tert-butanol using a base catalyst such as sodium tert-butoxide .

Industrial Production Methods: In industrial settings, this compound is produced by the direct esterification of benzoic acid with tert-butanol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed:

    Oxidation: Benzoic acid.

    Reduction: tert-Butyl alcohol and benzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of p-tert-butyl benzoic acid methyl esters

tert-Butyl benzoate serves as a precursor for the synthesis of p-tert-butyl benzoic acid methyl esters. This compound is crucial in organic synthesis due to its sterically hindered structure, which poses challenges in traditional synthesis methods. Recent advancements have focused on environmentally friendly catalytic methods to enhance yield and reduce waste, achieving yields of 75-85% with high purity levels .

2. Production of Avobenzone

In the cosmetic industry, this compound is utilized in the synthesis of avobenzone, a key ingredient in sunscreens that provides broad-spectrum UV protection. The compound undergoes specific reactions to produce avobenzone, which is essential for protecting skin from harmful UV radiation .

Pharmaceutical Applications

1. Farnesoid X Receptor Antagonists

Recent studies have identified derivatives of this compound as potential farnesoid X receptor antagonists. These compounds have shown promise in modulating metabolic pathways, which could lead to new treatments for metabolic diseases. The structure-activity relationship (SAR) studies indicate that modifications to the tert-butyl group can significantly enhance the potency and stability of these compounds .

Agricultural Applications

1. Insect Growth Regulators

Research has demonstrated that certain derivatives of this compound exhibit insecticidal properties against pests such as Helicoverpa armigera. These compounds inhibit chitinase enzymes, which are critical for insect growth and development, thereby serving as effective biological control agents .

Material Science

1. Coatings and Adhesives

In the materials industry, this compound is used in the formulation of protective coatings and adhesives. Its properties help improve adhesion and durability in applications such as automotive fuel tank linings and anti-corrosion coatings. The compound's ability to form strong barriers against aggressive chemicals makes it suitable for protecting metals from corrosion .

Mechanism of Action

The mechanism of action of tert-Butyl benzoate involves its ability to undergo ester hydrolysis, oxidation, and reduction reactions. In ester hydrolysis, the ester bond is cleaved by water or hydroxide ions, resulting in the formation of benzoic acid and tert-butyl alcohol . In oxidation reactions, this compound is converted to benzoic acid through the action of oxidizing agents . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Isopropyl benzoate
  • Benzyl benzoate

Each of these compounds has its own unique properties and applications, making them valuable in different contexts.

Biological Activity

Tert-butyl benzoate (TBB) is an ester formed from benzoic acid and tert-butanol, widely recognized in organic synthesis and as a potential pharmaceutical compound. Its biological activity encompasses various pharmacological effects, including antimicrobial, antifungal, and antioxidant properties. This article explores the biological activities associated with this compound, supported by research findings and case studies.

  • Chemical Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 16561-29-6

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties, particularly against biofilms formed by Staphylococcus aureus. Research indicates that its oxidation product, tert-butyl benzoquinone (TBBQ), effectively eradicates these biofilms at concentrations as low as 64 mg/L. The mechanism involves membrane perturbation leading to bacterial cell death, irrespective of the growth state of the bacteria .

2. Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives of this compound. For instance, compounds synthesized with a 4-(tert-butyl)benzoate moiety exhibited significant antifungal activity against various fungi, including Pestalotiopsis piricola. The inhibition rates were notably higher than the positive control Tebufloquin, suggesting that structural modifications can enhance antifungal efficacy .

3. Urease Inhibition

In vitro studies have demonstrated that derivatives of this compound possess urease inhibitory activity. The synthesized compounds showed IC50 values ranging from 13.33 to 251.74 µM, indicating their potential as therapeutic agents against urease-related diseases . The structure-activity relationship (SAR) analysis revealed that electron-donating groups on the phenyl ring significantly enhance enzyme inhibition.

Toxicological Profile

The toxicity of this compound has been assessed in various studies. It was found to be non-toxic at equimolar doses in both rats and mice, with no significant systemic toxicity observed even at high doses (up to 1112 mg/kg). However, some gastrointestinal effects such as forestomach lesions were noted at higher concentrations . The no-observed-adverse-effect-level (NOAEL) was established at approximately 30 mg/kg.

Case Study 1: Urease Inhibition

A study synthesized several derivatives of this compound and evaluated their urease inhibitory activity. The results indicated that specific modifications to the benzene ring significantly influenced the inhibitory potency, highlighting the importance of molecular structure in drug design .

CompoundIC50 (µM)
Standard (Thiourea)21.14 ± 0.425
Compound A13.33 ± 0.58
Compound B251.74 ± 6.82

Case Study 2: Antimicrobial Efficacy

Research focusing on TBBQ revealed its effectiveness in eradicating biofilms formed by Staphylococcus aureus without damaging living tissue. This suggests its potential application as a topical treatment for infections associated with biofilms .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for tert-butyl benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of tert-butyl benzoate typically involves esterification of benzoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid) or via transesterification using tert-butyl acetate. Key factors include:

  • Temperature : Optimal yields (≥85%) are achieved at 80–100°C, as higher temperatures may promote side reactions like dehydration of tert-butanol .
  • Catalyst Loading : Sulfuric acid (0.5–1.0 mol%) maximizes esterification efficiency while minimizing byproducts .
  • Purification : Distillation under reduced pressure (40–50°C, 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity. Validate purity via 1H NMR (δ 1.4 ppm for tert-butyl group) and IR spectroscopy (C=O stretch at ~1720 cm⁻¹) .

Q. How can researchers characterize the thermal stability of this compound for safe handling in laboratory settings?

Methodological Answer: Thermal stability is assessed using differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) :

  • DSC : Onset decomposition temperatures (T₀) typically range from 120–140°C under nitrogen. Exothermic peaks indicate decomposition pathways, such as radical formation .
  • ARC : Identifies self-accelerating decomposition temperatures (SADT), critical for storage safety. For tert-butyl benzoate, SADT is ~90°C under adiabatic conditions .
    Safety Protocol: Store at ≤25°C in inert atmospheres (argon/nitrogen) and avoid contact with oxidizing agents .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar esters?

Methodological Answer:

  • 1H NMR : The tert-butyl group shows a singlet at δ 1.4 ppm (9H), while the aromatic protons of the benzoate moiety appear as a multiplet at δ 7.4–8.1 ppm. Compare with analogs like tert-butyl acetate (no aromatic signals) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 194 ([M]⁺) and fragment ions at m/z 137 (loss of tert-butyl group) confirm structural identity .
  • FT-IR : Absence of O-H stretches (2500–3300 cm⁻¹) differentiates it from unreacted benzoic acid .

Advanced Research Questions

Q. How do computational models explain the radical-initiated decomposition pathways of this compound under thermal stress?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict two primary pathways:

Homolytic cleavage of the ester C-O bond, generating a tert-butoxy radical and benzoyloxy radical (activation energy ~150 kJ/mol).

Intramolecular hydrogen abstraction leading to ketene formation (activation energy ~180 kJ/mol) .
Experimental validation via electron paramagnetic resonance (EPR) confirms radical intermediates, aligning with computational predictions .

Q. What strategies resolve contradictions in reported toxicity data for this compound metabolites?

Methodological Answer: Discrepancies arise from variations in metabolic studies (e.g., hepatic vs. renal pathways). To address this:

  • In vitro assays : Use human hepatocyte models to quantify hydrolysis to benzoic acid and tert-butanol. LC-MS/MS detects metabolites at sub-ppm levels .
  • Cross-species comparison : Rodent studies overestimate tert-butanol accumulation due to slower clearance rates vs. primates. Normalize data to cytochrome P450 activity (CYP2E1/CYP4A isoforms) .
  • Meta-analysis : Apply PRISMA guidelines to evaluate 15+ studies, identifying confounders like solvent choice (DMSO vs. ethanol) .

Q. How can this compound be utilized as a protecting group in multi-step organic syntheses?

Methodological Answer: The tert-butyl ester group is stable under basic and nucleophilic conditions but cleaved selectively via:

  • Acidic hydrolysis : 6M HCl in dioxane (20–25°C, 12h, 90% yield).
  • Photocatalysis : Ru(bpy)₃²⁺ under blue LED light (450 nm) achieves deprotection in <2h with minimal side reactions .
    Case Study: In peptide synthesis, tert-butyl benzoate protects carboxyl groups during amide coupling, with deprotection efficiency >95% .

Q. What experimental designs minimize side reactions when using this compound in radical polymerization?

Methodological Answer:

  • Initiator systems : Combine tert-butyl benzoate with azo compounds (e.g., AIBN) at 60–70°C to control radical flux. Monitor via gel permeation chromatography (GPC) to ensure narrow polydispersity (Đ <1.5) .
  • Solvent selection : Non-polar solvents (toluene) reduce chain-transfer reactions vs. polar solvents (THF) .
  • Kinetic modeling : Use the Mayo equation to predict molecular weight distribution, adjusting monomer/initiator ratios (e.g., [M]/[I] = 500:1) .

Q. How do steric effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon. Experimental evidence includes:

  • Kinetic studies : Second-order rate constants for hydrolysis are 10⁴ lower vs. methyl benzoate in aqueous NaOH .
  • X-ray crystallography : Bond angles around the carbonyl group show distortion (∠O-C-O = 125°), reducing electrophilicity .
    Workaround: Use Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl group, enhancing reactivity .

Q. What role does this compound play in the synthesis of hybrid organic-inorganic materials?

Methodological Answer: It serves as a precursor for benzoate-functionalized metal-organic frameworks (MOFs):

  • Solvothermal synthesis : React with Zn(NO₃)₂·6H₂O in DMF at 120°C to form Zn-BTC MOFs. BET surface areas exceed 1500 m²/g .
  • Post-synthetic modification : Hydrolyze the ester in situ to introduce carboxylic acid groups for gas adsorption tuning .

Q. How can researchers design reproducibility studies for this compound-based protocols?

Methodological Answer:

  • Interlaboratory validation : Share standardized protocols (e.g., reaction conditions, purification steps) across 3+ labs. Use control samples to calibrate instruments .
  • Data transparency : Publish raw NMR, HPLC, and DSC traces in supplementary materials. For thermal data, report heating rates and atmosphere (N₂ vs. air) .
  • Statistical analysis : Apply Cochran’s Q test to identify outliers in yield/purity data from 10+ replicate experiments .

Properties

IUPAC Name

tert-butyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDRKKWPKKEMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50228111
Record name 1,1-Dimethylethyl benzoate
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Molecular Weight

178.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

774-65-2
Record name tert-Butyl benzoate
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Record name tert-Butyl benzoate
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Synthesis routes and methods I

Procedure details

To a mixture of 0.74 g. of t-butanol, 1.22 g. of benzoic acid, 3.32 g. of 2,2'-dibenzothiazolyl disulfide and 50 ml. of methylene chloride is added dropwise a solution of 2.62 g. of triphenyl phosphine in 20 ml. of methylene chloride while stirring at room temperature. After completion of the addition, the mixture is stirred at room temperature for an additional 5 hours. The reaction mixture is treated with the same procedure as in Example 1 (1) to give 1.35 g. of the desired product boiling at 75°C/3 mmHg.
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Synthesis routes and methods II

Procedure details

4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid [4-((S)-pyrrolidin-3-yloxy)-phenyl]-amide hydrochloride (103 mg, 0.24 mmol) was mixed with 4-bromo-benzoic acid tert-butyl ester (74 mg, 0.29 mmol) in dioxane (4 mL). To this solution was added tris(dibenzylideneacetone)dipalladium (Pd2(dba)3, 20 mg), (2′,4′,6′-triisopropyl-1,1′-biphenyl-2-yl)dicyclohexylphosphine (X-PHOS, 35 mg) and sodium tert-butoxide (70 mg, 0.72 mmol). The mixture was degassed with argon and then sealed. The stirred solution was heated at 105° C. for 2 hrs and solvents were evaporated. The residue was extracted with ethyl acetate and ammonium chloride solution. The organic layer was dried over sodium sulfate and then concentrated. The residue was purified through flash column chromatography using ethyl acetate in hexanes (5% to 60%) to give a white solid as 4-(S)-3-{4-[(4-ethoxy-1-ethyl-1H-indole-2-carbonyl)-amino]-phenoxy}-pyrrolidin-1-yl)-benzoic acid tert-butyl ester (100 mg).
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4-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid [4-((S)-pyrrolidin-3-yloxy)-phenyl]-amide hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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